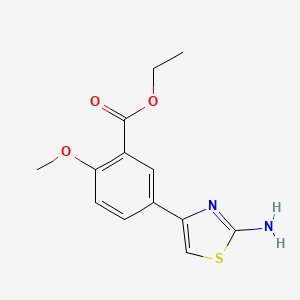

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate is a compound that belongs to the class of aminothiazoles. Aminothiazoles are significant organic medicinal compounds known for their diverse therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with various aldehydes and ketones to form Schiff bases .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The use of high-purity reagents and solvents is also crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential therapeutic roles in treating infections and inflammatory conditions.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist against target enzymes like UDP-N-acetylmuramate/L-alanine ligase, inhibiting their activity and thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate can be compared with other similar compounds, such as:

2-Aminothiazole-4-carboxylate: Known for its antibacterial and antifungal properties.

N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide: Studied for its anticancer and anti-inflammatory activities.

Biological Activity

Ethyl 5-(2-aminothiazol-4-yl)-2-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route often includes the formation of the thiazole ring followed by esterification to yield the final product. Specific methodologies may vary, but they generally adhere to established protocols for heterocyclic compounds.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Compounds with similar structures have been shown to modulate enzyme activity, which can lead to significant therapeutic effects. For instance, derivatives of thiazoles are known for their anti-cancer and anti-inflammatory activities due to their ability to inhibit specific kinase pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those related to this compound. In vitro assays demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar thiazole structures have been evaluated against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cell lines, showing promising results in reducing cell viability .

Case Studies

- Antitumor Activity : In a study examining the effects of thiazole derivatives on HepG-2 cells, significant apoptosis was induced at specific concentrations, demonstrating the compound's potential as an anticancer agent. The study reported an IC50 value indicating effective inhibition of cell growth .

- Structure-Activity Relationship (SAR) : Research focused on the SAR of thiazole derivatives has revealed that modifications on the thiazole ring can enhance or diminish biological activity. This information is crucial for designing more potent analogs .

- Inhibition of Pathogenic Functions : Another study indicated that certain thiazole-based compounds could impair virulence factors in pathogens like Pseudomonas aeruginosa, reducing motility and toxin production. This suggests a broader application in antimicrobial therapy .

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG-2 | 35.58 | Induces apoptosis via mitochondrial pathway |

| Similar Thiazole Derivative | HCT-116 | 25.00 | EGFR inhibition |

| Another Thiazole Compound | MCF-7 | 30.00 | Cell cycle arrest |

Properties

Molecular Formula |

C13H14N2O3S |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-methoxybenzoate |

InChI |

InChI=1S/C13H14N2O3S/c1-3-18-12(16)9-6-8(4-5-11(9)17-2)10-7-19-13(14)15-10/h4-7H,3H2,1-2H3,(H2,14,15) |

InChI Key |

IKFILBFBJNGEAK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.